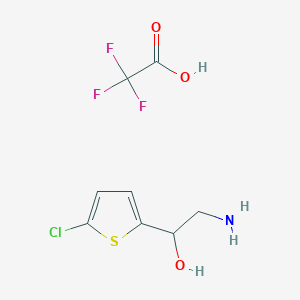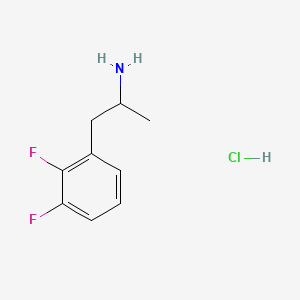
1-(2,3-Difluorophenyl)propan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Difluorophenyl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of two fluorine atoms attached to the phenyl ring and an amine group attached to the propan-2-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluorophenyl)propan-2-amine hydrochloride typically involves the reaction of 2,3-difluorobenzaldehyde with nitroethane to form 2,3-difluoro-β-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(2,3-difluorophenyl)propan-2-amine. The final step involves the conversion of the amine to its hydrochloride salt using hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Difluorophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Nucleophiles like OH-, RO-, in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Difluorophenyl)propan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,3-Difluorophenyl)propan-2-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact pathways and targets depend on the specific biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,4-Difluorophenyl)propan-2-amine hydrochloride
- 1-(2,6-Difluorophenyl)propan-2-amine hydrochloride
- 2-(3,5-Difluorophenyl)propan-2-amine hydrochloride
Uniqueness
1-(2,3-Difluorophenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
Eigenschaften
Molekularformel |
C9H12ClF2N |
|---|---|
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
1-(2,3-difluorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11F2N.ClH/c1-6(12)5-7-3-2-4-8(10)9(7)11;/h2-4,6H,5,12H2,1H3;1H |
InChI-Schlüssel |
DTUAWQMURAZKAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=C(C(=CC=C1)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol](/img/structure/B13498457.png)
![(1R,4S)-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13498460.png)
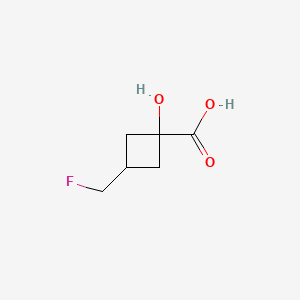
![2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide](/img/structure/B13498474.png)
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine](/img/structure/B13498485.png)
![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid](/img/structure/B13498492.png)

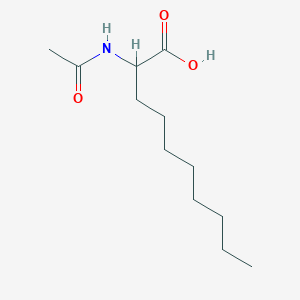
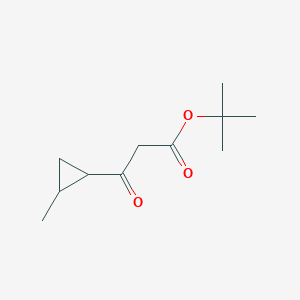


![1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13498529.png)
